benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate
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Overview
Description
Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is known for its unique structure, which includes a benzyl group attached to a carbamate moiety, and a 4-oxocyclopent-2-en-1-yl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-oxocyclopent-2-en-1-amine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but its structure suggests it could interact with enzymes involved in metabolic processes.
Comparison with Similar Compounds
Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate can be compared with other carbamate compounds, such as:
Benzyl carbamate: Lacks the 4-oxocyclopent-2-en-1-yl group, making it less reactive in certain chemical reactions.
Phenyl N-(4-oxocyclopent-2-en-1-yl)carbamate: Similar structure but with a phenyl group instead of a benzyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDZYLKOHBZJJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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